molecular formula C15H14N2O B172327 5-(Benzyloxy)-1H-indol-1-amine CAS No. 141287-47-0

5-(Benzyloxy)-1H-indol-1-amine

Cat. No.: B172327
CAS No.: 141287-47-0
M. Wt: 238.28 g/mol
InChI Key: WADNCQCBJJWDLH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-indol-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

141287-47-0

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5-phenylmethoxyindol-1-amine

InChI

InChI=1S/C15H14N2O/c16-17-9-8-13-10-14(6-7-15(13)17)18-11-12-4-2-1-3-5-12/h1-10H,11,16H2

InChI Key

WADNCQCBJJWDLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N

Synonyms

5-(Benzyloxy)-1H-indol-1-amine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5-phenylmethoxyindole (50 g) in 300 ml of dimethylformamide at ice bath temperature was added milled potassium hydroxide (62.72 g). Then hydroxylamine-O-sulfonic acid (32.93 g) was added portionwise, keeping the internal temperature below 20° C. After the addition was complete, the mixture was stirred for one hour, then poured into water and extracted with ethyl acetate. The organic layer was washed with water and dried (sat. NaCl, anhy. MgSO4). After filtration, the solvent was evaporated to yield an oil (71 g), which was eluted with dichloromethane on silica gel columns via HPLC. The desired fractions were concentrated to yield a solid (21.15 g). Of this material, 3.0 g was triturated with ether to yield a solid, 2.4 g, m.p. 126°-128° C.
Quantity
50 g
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reactant
Reaction Step One
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300 mL
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solvent
Reaction Step One
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62.72 g
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reactant
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32.93 g
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 5.3 kg (5.2 kg corrected for 97% purity) of hydroxylamine-O-sulfonic acid (HOSA) in 19.1 kg of N-methylpyrrolidinone (NMP), is prepared and chilled to 0–5° C. A second solution is prepared from 10.6 kg (10.0 kg corrected for 95% purity) of potassium tert-butoxide and 19.3 kg of NMP. An amination vessel is charged with 5.0 kg (4.7 kg corrected for 94% purity) of 5-benzyloxyindole, 15.5 kg of NMP and an initial charge of 0.4 kg of the potassium tert-butoxide/NMP solution. The HOSA/NMP solution and the remaining potassium tert-butoxide/NMP solution are then simultaneously and proportionally metered into the amination vessel over a period of 166 minutes while maintaining a reaction temperature of 14–29° C. to yield a solution containing 4.3 kg (86.0% yield) of 5-benzyloxy-1H-indol-1-amine as determined by external standard HPLC assay. After adding 105 L water, and cooling to 0–5° C., the mixture is filtered. The filtered solid is partitioned with 63 L n-butyl acetate and 8.5 L water, then filtered. The organic phase is concentrated under reduced pressure to give a solid which contains 3.9 kg (77.4% yield) of 5-benzyloxy-1H-indol-1-amine as determined by external standard HPLC assay.
Quantity
5.3 kg
Type
reactant
Reaction Step One
Quantity
19.1 kg
Type
solvent
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Quantity
10.6 kg
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reactant
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Quantity
19.3 kg
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solvent
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Quantity
5 kg
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reactant
Reaction Step Three
Name
Quantity
15.5 kg
Type
solvent
Reaction Step Three
Name
potassium tert-butoxide NMP
Quantity
0.4 kg
Type
reactant
Reaction Step Four
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium tert-butoxide NMP
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0 (± 1) mol
Type
reactant
Reaction Step Six

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